1-bromo-4-(4-prop-2-enoxyphenyl)benzene
Overview
Description
4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is an organic compound that features a biphenyl core substituted with a bromine atom and a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1,1’-biphenyl and allyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Procedure: The 4-bromo-1,1’-biphenyl is reacted with allyl alcohol in the presence of the base, leading to the formation of 4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to modify the double bond in the prop-2-en-1-yloxy group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for oxidation to aldehydes.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated alcohols or alkanes.
Scientific Research Applications
4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the prop-2-en-1-yloxy group can undergo nucleophilic or electrophilic reactions, leading to the formation of new chemical bonds and subsequent biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the prop-2-en-1-yloxy group, making it less versatile in chemical reactions.
4-Bromo-4’-methoxy-1,1’-biphenyl: Contains a methoxy group instead of a prop-2-en-1-yloxy group, leading to different reactivity and applications.
4-Bromo-4’-hydroxy-1,1’-biphenyl: Features a hydroxy group, which can participate in hydrogen bonding and other reactions.
Uniqueness
4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is unique due to the presence of both a bromine atom and a prop-2-en-1-yloxy group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-4-(4-prop-2-enoxyphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h2-10H,1,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGWTGTWXBSJBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80845077 | |
Record name | 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80845077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918823-91-3 | |
Record name | 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80845077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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